molecular formula C19H15N3OS B363593 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile CAS No. 131890-33-0

2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Cat. No.: B363593
CAS No.: 131890-33-0
M. Wt: 333.4g/mol
InChI Key: ZHQZOOCDVUROGZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (CAS: 131890-33-0) is a pyrimidine derivative characterized by a hydroxyl group at position 4, a benzylsulfanyl moiety at position 2, and a 4-methylphenyl substituent at position 4. This compound is primarily used in research and development, as indicated by its classification under acute toxicity (inhalation, dermal, oral) per EU GHS/CLP guidelines .

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)17-16(11-20)18(23)22-19(21-17)24-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQZOOCDVUROGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other peroxides.

    Addition of the Methylphenyl Group: The methylphenyl group can be added through Friedel-Crafts alkylation reactions using methylbenzene and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the benzylsulfanyl group.

    Primary Amines: From reduction of the nitrile group.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Preliminary studies indicate that 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. This compound's ability to disrupt microbial cell functions suggests it could serve as a lead compound for developing new antibiotics .

2. Anticancer Potential
Research has highlighted the compound's anticancer properties, particularly its ability to inhibit pathways critical for cancer cell proliferation and survival. In vitro assays have shown that it can induce apoptosis in cancer cells, making it a candidate for further pharmacological exploration in oncology .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods often involve multi-step synthesis starting from readily available precursors, allowing for modifications to optimize yield and purity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
2-Benzylsulfanyl-4-cyclohexyl-6-hydroxy-pyrimidine-5-carbonitrileCyclohexyl substitutionAntimicrobial
2-Amino-4,6-diphenylpyrimidine-5-carbonitrileDiphenyl substitutionAnticancer
4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrileAdditional phenyl groupAntimicrobial

The unique combination of functional groups in this compound enhances its biological activity compared to these related compounds .

Case Studies

Recent studies have documented the efficacy of this compound in various experimental models:

  • Antimicrobial Activity Study : A study demonstrated that the compound effectively inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as an antisepsis candidate .
  • Anticancer Evaluation : In vitro testing on human cancer cell lines revealed that the compound induces significant cytotoxic effects, supporting its development as a novel anticancer agent .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Structural Modifications and Substituent Effects

Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound :
2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
- 2: Benzylsulfanyl
- 4: Hydroxy
- 6: 4-Methylphenyl
C₁₉H₁₅N₃OS 341.41 Acute toxicity (GHS); used in R&D
4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile - 2: Phenyl
- 4: Hydroxy
- 6: 4-Methylphenyl
C₁₈H₁₃N₃O 287.32 Higher polarity due to hydroxyl; no sulfanyl group
2-[(4-Methylbenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile - 2: 4-Methylbenzylsulfanyl
- 4: Cyclohexylamino
- 6: Phenyl
C₂₅H₂₆N₄S 414.57 Enhanced lipophilicity from cyclohexylamino group
2-Amino-4-(propylsulfanyl)-6-(thiophen-2-yl)-5-pyrimidinecarbonitrile - 2: Amino
- 4: Propylsulfanyl
- 6: Thiophen-2-yl
C₁₂H₁₂N₄S₂ 276.38 Electron-rich thiophene enhances reactivity

Crystallographic and Conformational Differences

  • In contrast, 4-hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile lacks sulfur-based substituents, resulting in reduced molecular weight (287.32 vs. 341.41) and altered solubility profiles .

Pharmacological and Toxicological Insights

  • Target Compound : Classified as acutely toxic (GHS Category 4) with warnings for inhalation, dermal, and oral exposure. Precautions include using protective equipment and avoiding dust formation .

Biological Activity

2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative with significant potential in medicinal chemistry. It possesses a unique structure characterized by a benzylthio group, a hydroxyl group, and a para-methylphenyl group, which contribute to its biological activities. This compound has been investigated for its antimicrobial and anticancer properties, showing promise as a lead compound for further pharmacological exploration.

  • Molecular Formula : C19H15N3OS
  • Molecular Weight : 333.40 g/mol
  • CAS Number : 135418920

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

  • Antimicrobial Activity :
    • The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Preliminary assays indicate that it may inhibit specific enzymatic pathways crucial for microbial survival.
  • Anticancer Activity :
    • In vitro studies have suggested that this compound can inhibit cancer cell proliferation. The presence of the benzylthio group is believed to enhance its efficacy against cancer cells by interfering with critical cellular pathways involved in growth and survival.

The exact mechanism of action remains under investigation, but initial findings suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are essential for understanding its therapeutic potential and guiding future drug development efforts.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesBiological Activity
2-Benzylsulfanyl-4-cyclohexyl-6-hydroxy-pyrimidine-5-carbonitrileCyclohexyl substitutionAntimicrobial
2-Amino-4,6-diphenylpyrimidine-5-carbonitrileDiphenyl substitutionAnticancer
4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrileAdditional phenyl groupAntimicrobial

The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Assays :
    • In vitro tests indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective at lower concentrations, suggesting a potent mode of action.
  • Anticancer Studies :
    • Cell line studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells, with IC50 values indicating strong cytotoxic effects.
  • Enzymatic Inhibition :
    • Enzyme assays revealed that the compound inhibits key enzymes involved in cellular proliferation, further supporting its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, and how can structural purity be validated?

Methodological Answer: A robust synthesis involves condensation of substituted pyrimidine precursors with benzylthiol groups under basic conditions. Structural validation requires:

  • Melting point analysis to compare with literature values (e.g., analogous pyrimidines melt at 186–219°C ).
  • Spectroscopic techniques :
    • IR spectroscopy to confirm hydroxy (-OH, ~3200 cm⁻¹) and nitrile (-CN, ~2200 cm⁻¹) groups .
    • ¹H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and benzylsulfanyl methylene signals (δ ~4.5 ppm) .
    • HRMS to verify molecular ion ([M+H]⁺ at m/z 333.4100) and elemental composition (C₁₉H₁₅N₃OS) .

Q. How can researchers address discrepancies in spectral data during structural characterization?

Methodological Answer: Discrepancies in NMR or HRMS data may arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:

  • Drying samples rigorously under vacuum to eliminate solvent interference .
  • Tautomer analysis : Use temperature-dependent NMR to observe equilibrium between hydroxy and keto forms .
  • Recrystallization in polar solvents (e.g., ethanol) to improve purity .
  • Cross-validation with computational methods (e.g., DFT for predicted NMR shifts) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: The compound is classified as acutely toxic (GHS Category 4 for oral, dermal, and inhalation exposure). Essential precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or tautomeric behavior of this pyrimidine derivative?

Methodological Answer:

  • Tautomer stability : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can compare the energy of hydroxy vs. keto tautomers. For analogous compounds, the keto form is often more stable due to conjugation .
  • Reactivity hotspots : Molecular electrostatic potential (MEP) maps identify nucleophilic (hydroxy group) and electrophilic (nitrile carbon) sites for functionalization .

Q. What strategies are effective for resolving crystallographic ambiguities in pyrimidine derivatives with flexible substituents?

Methodological Answer:

  • Single-crystal X-ray diffraction : Slow evaporation of DMSO/water mixtures often yields suitable crystals. For example, related sulfanyl-pyrimidines crystallize in monoclinic systems with defined torsion angles (e.g., N1–C2–S1 = 178.59°) .
  • Disorder modeling : Refinement tools (e.g., SHELXL) can resolve overlapping benzylsulfanyl or methylphenyl groups by partitioning occupancy .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with halogens (e.g., Cl at the 4-methylphenyl group) or methoxy substituents to assess electronic effects on bioactivity .
  • Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) and in silico tools (SwissADME) to predict absorption and metabolism .

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC-MS/MS : Monitor degradation peaks and identify byproducts (e.g., hydrolysis of nitrile to amide) .
  • Stability-indicating methods : Validate reverse-phase HPLC with PDA detection (λ = 254 nm) for quantitative analysis .

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